3-Acetyl-9-butylcarbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(9-butylcarbazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-3-4-11-19-17-8-6-5-7-15(17)16-12-14(13(2)20)9-10-18(16)19/h5-10,12H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLUFIBXHLRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346664 | |
| Record name | 1-(9-Butyl-9H-carbazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-01-1 | |
| Record name | 1-(9-Butyl-9H-carbazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Acetyl 9 Butylcarbazole
Strategic Approaches to Carbazole (B46965) N-Alkylation for 9-Butylcarbazole Precursors
The journey towards 3-Acetyl-9-butylcarbazole begins with the synthesis of its precursor, 9-butylcarbazole. This is achieved through the N-alkylation of carbazole, a reaction that involves the introduction of a butyl group onto the nitrogen atom of the carbazole ring.
Unimolecular Nucleophilic Substitution Reactions in N-Alkylation
The N-alkylation of carbazole with a butyl halide can proceed through a unimolecular nucleophilic substitution (SN1) mechanism. libretexts.orgbritannica.com This two-step process is initiated by the slow departure of the leaving group (e.g., bromide) from the butyl halide, resulting in the formation of a carbocation intermediate. libretexts.orgbritannica.comyoutube.com This carbocation is an electrophilic species that is then rapidly attacked by the nucleophilic nitrogen atom of the carbazole. libretexts.orgbritannica.com The stability of the carbocation is a crucial factor in this mechanism, and polar protic solvents can facilitate the reaction by stabilizing the transition state. libretexts.org
Optimization of Reaction Conditions for N-Butylcarbazole Synthesis
The efficiency of N-butylcarbazole synthesis is highly dependent on the optimization of reaction conditions. Key variables include the choice of base, solvent, and temperature. A variety of bases such as potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), and sodium hydride (NaH) have been employed to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity. researchgate.net Solvents like acetone, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. researchgate.net For instance, the reaction of carbazole with butyl bromide in the presence of a base can be carried out at elevated temperatures to achieve higher yields. asianpubs.org Microwave-assisted synthesis in a dry media using potassium carbonate as a support for the alkyl halide has also been reported as a rapid and high-yielding method for N-alkylation of carbazole. researchgate.net The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can also enhance the reaction rate. researchgate.net
| Parameter | Condition | Effect on Synthesis | Reference |
| Base | K₂CO₃, KOH, NaH | Increases nucleophilicity of carbazole nitrogen | researchgate.net |
| Solvent | Acetone, THF, DMF | Provides a medium for the reaction | researchgate.net |
| Temperature | Elevated temperatures | Increases reaction rate and yield | asianpubs.org |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Enhances reaction rate | researchgate.net |
| Method | Microwave-assisted synthesis | Rapid reaction and high yields | researchgate.net |
Regioselective Acylation of 9-Butylcarbazole: Focusing on 3-Acetyl Substitution
Once 9-butylcarbazole is synthesized, the next crucial step is the introduction of an acetyl group. The regioselectivity of this acylation reaction is of paramount importance, with the 3-position being the desired site of substitution.
Friedel-Crafts Acylation Mechanisms and Selectivity at the 3-Position
The introduction of an acetyl group onto the 9-butylcarbazole ring is typically achieved through a Friedel-Crafts acylation reaction. thieme-connect.debyjus.com This electrophilic aromatic substitution involves the reaction of 9-butylcarbazole with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. byjus.comsigmaaldrich.com The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates with the acylating agent to form a highly electrophilic acylium ion (CH₃CO⁺). byjus.com
The alkyl group at the 9-position of the carbazole ring directs incoming electrophiles, like the acylium ion, primarily to the 3 and 6-positions. thieme-connect.dethieme-connect.de This is due to the electron-donating nature of the nitrogen atom, which increases the electron density at these positions, making them more susceptible to electrophilic attack. The substitution at the 3-position is generally favored. thieme-connect.de
Catalytic Systems and Reaction Modulators for Acetyl Group Introduction
While aluminum chloride is a traditional and effective catalyst for Friedel-Crafts acylation, other catalytic systems have also been explored to improve efficiency and selectivity. byjus.comsigmaaldrich.com These include other Lewis acids like indium triflate, which can be used in ionic liquids to create a green and reusable catalytic system. sigmaaldrich.comresearchgate.net The choice of solvent can also influence the outcome of the reaction; for example, carbon disulfide has been used as a solvent in the acylation of 9-butyl-3-chloro-9H-carbazole. thieme-connect.de Furthermore, the use of acetic anhydride as both the acetylating agent and the solvent, catalyzed by vanadyl sulfate (B86663) (VOSO₄), presents a solvent-free and sustainable approach to acetylation. nih.gov
| Catalyst System | Acylating Agent | Solvent | Key Features | Reference |
| Aluminum chloride (AlCl₃) | Acetyl chloride | Carbon disulfide | Traditional, effective Lewis acid catalyst | byjus.comthieme-connect.de |
| Indium triflate | Acetic anhydride | Ionic liquid | Green and reusable catalytic system | sigmaaldrich.comresearchgate.net |
| Vanadyl sulfate (VOSO₄) | Acetic anhydride | Solvent-free | Sustainable, solvent-free conditions | nih.gov |
Advanced Derivatization Strategies of this compound
This compound serves as a valuable building block for the synthesis of a variety of more complex and functionalized carbazole derivatives. The acetyl group provides a reactive handle for further chemical transformations. For instance, the acetyl group can undergo condensation reactions with aromatic aldehydes to form chalcone-like structures. researchgate.net These resulting α,β-unsaturated ketones can then be used to construct other heterocyclic rings, such as pyrazolines, through reactions with reagents like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine. researchgate.net
Furthermore, the carbazole core itself can be subjected to further functionalization. For example, the synthesis of carbazole-based acetyl benzohydrazides involves the conversion of an acetate (B1210297) ester derivative to an acetohydrazide, which is then reacted with various benzoyl chlorides. acgpubs.org These examples highlight the utility of this compound as a versatile intermediate in the development of new carbazole-based compounds with potential applications in various fields of chemical science. chim.it
Functionalization through Acetyl Group Modifications (e.g., Condensation Reactions)
The acetyl group at the 3-position of the 9-butylcarbazole ring is a prime site for a variety of chemical transformations, most notably condensation reactions. This reactivity allows for the extension of the carbazole structure, leading to the synthesis of more complex molecules with potentially enhanced properties.
One common approach involves the condensation of the acetyl group with hydrazides. For instance, the reaction of 3,6-diacetyl-9-butylcarbazole with various hydrazides in the presence of an acid catalyst, such as glacial acetic acid, yields carbazolyl diacylhydrazone Schiff bases. srce.hr The efficiency of these condensation reactions is highly dependent on the presence of the acid catalyst and the reaction time. srce.hr Without a catalyst, the yields of the resulting Schiff bases are significantly lower. srce.hr
Another important transformation is the Friedländer annulation, which is used to construct quinoline (B57606) rings onto the carbazole framework. This reaction involves the condensation of a 3-acetyl-9-alkylcarbazole with β-aminoaldehydes or β-aminoketones in the presence of a base like sodium ethoxide. researchgate.net This methodology provides an efficient route to novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. researchgate.net
The acetyl group can also be a precursor for the synthesis of β-diketones. For example, this compound can be reacted with ethyl trifluoroacetate (B77799) in the presence of a base to form 1-(9-butyl-9H-carbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione. scut.edu.cn This transformation highlights the utility of the acetyl group as a handle for introducing fluorinated moieties.
The following table summarizes representative condensation reactions involving the acetyl group of this compound derivatives:
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Ref |
| 3,6-Diacetyl-9-butylcarbazole | Hydrazide | Glacial Acetic Acid | Carbazolyl Diacylhydrazone Schiff-base | srce.hr |
| 3-Acetyl-9-ethyl-9H-carbazole | β-aminoaldehydes/β-aminoketones | Sodium Ethoxide | 3-(Quinolin-2-yl)-9H-carbazole | researchgate.net |
| This compound | Ethyl trifluoroacetate | Base | β-Diketone | scut.edu.cn |
Further Functionalization of the Carbazole Core at Other Positions
Beyond modifications of the acetyl group, the carbazole core of this compound can be further functionalized at other positions to introduce a diverse range of chemical entities. This is typically achieved through cross-coupling reactions and halogenation strategies, which enhance the reactivity of the carbazole nucleus for subsequent transformations.
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that introduces a boronate ester group onto an aromatic ring. organic-chemistry.org This reaction typically utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The resulting aryl boronate esters are versatile intermediates that can participate in subsequent Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. organic-chemistry.orgnih.gov
While direct Miyaura borylation on this compound is not extensively detailed in the provided context, the general applicability of this reaction to carbazole systems suggests its feasibility. The introduction of a boryl group at positions such as C6 would create a valuable building block for the synthesis of unsymmetrical biaryl carbazole derivatives. The reaction tolerates a wide range of functional groups, including both electron-donating and electron-withdrawing substituents. nih.gov
Halogenation of the carbazole core is a key strategy to introduce a reactive handle for various cross-coupling reactions. The positions ortho and para to the nitrogen atom (C3, C6) are particularly susceptible to electrophilic substitution. thieme-connect.de
For instance, the bromination of 9-ethylcarbazole (B1664220) can lead to 3-bromo-9-ethylcarbazole, which can then be converted to a lithiated intermediate for further reactions. thieme-connect.de Similarly, 3,6-dibromo-9-ethylcarbazole (B1268581) can be synthesized and used as a precursor for dicarboxylic acids. thieme-connect.de While the direct halogenation of this compound is not explicitly described, the established reactivity of the carbazole ring suggests that positions like C6 could be selectively halogenated.
These halogenated carbazoles serve as excellent substrates for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other functional groups. chim.it
Chemo-Enzymatic Approaches to Carbazole Synthesis and Functionalization
In recent years, chemo-enzymatic methods have emerged as a powerful and sustainable alternative for the synthesis and functionalization of carbazoles. dntb.gov.uamdpi.com These approaches leverage the high selectivity of enzymes to construct and modify the carbazole scaffold, often under mild reaction conditions. dntb.gov.uamdpi.com
One notable chemo-enzymatic system for carbazole synthesis involves a three-enzyme cascade comprising a thiamine-diphosphate (ThDP)-dependent enzyme (NzsH), a FabH-like 3-ketoacyl-ACP synthase (NzsJ), and an aromatase/cyclase (NzsI). dntb.gov.uamdpi.com This system can utilize a variety of acyl-SNACs (synthetic acyl-thioester analogues) along with indole-3-pyruvate and pyruvate (B1213749) to produce a range of carbazole derivatives with different acyl substituents. dntb.gov.uamdpi.com
Further expansion of this enzymatic system by including a tryptophan synthase variant (PfTrpB) and an L-amino acid oxidase (LAAO) allows for the synthesis to begin from indole (B1671886) building blocks, enabling modifications in the indole ring system of the resulting carbazoles. dntb.gov.uamdpi.com These enzymatic methods offer a promising route to structurally diverse carbazoles that can be difficult to access through traditional chemical synthesis. dntb.gov.uamdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetyl 9 Butylcarbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of specific nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For 3-Acetyl-9-butylcarbazole, the spectrum exhibits distinct signals for the aromatic protons of the carbazole (B46965) ring system and the aliphatic protons of the butyl and acetyl groups. scut.edu.cn
The proton assignments are based on their chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J). scut.edu.cn The downfield region of the spectrum is characteristic of the aromatic protons, with the proton adjacent to the acetyl group (H-4) typically showing the largest shift due to the group's electron-withdrawing nature. scut.edu.cn The protons of the N-butyl chain appear in the upfield region, with characteristic splitting patterns corresponding to their neighboring protons. scut.edu.cn
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ scut.edu.cn
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 8.74 | d | 1.6 | 1H | H-4 |
| 8.16–8.10 | m | - | 2H | Aromatic H |
| 7.53–7.49 | m | - | 1H | Aromatic H |
| 7.44–7.38 | q | 8.0 | 2H | Aromatic H |
| 7.31–7.25 | q | 7.6 | 1H | Aromatic H |
| 4.33–4.29 | t | 7.2 | 2H | N-CH₂ -CH₂-CH₂-CH₃ |
| 2.72 | s | - | 3H | -COCH₃ |
| 1.87–1.82 | q | 7.6 | 2H | N-CH₂-CH₂ -CH₂-CH₃ |
| 1.42–1.36 | q | 7.2 | 2H | N-CH₂-CH₂-CH₂ -CH₃ |
| 0.96–0.93 | t | 7.2 | 3H | N-CH₂-CH₂-CH₂-CH₃ |
Data sourced from RSC Advances. scut.edu.cn
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While specific experimental data for this compound was not available in the surveyed literature, the expected chemical shifts can be predicted based on the functional groups present. thieme-connect.de The spectrum would show a distinct signal for the carbonyl carbon in the far downfield region, followed by the aromatic carbons of the carbazole ring, and finally the aliphatic carbons of the butyl chain in the upfield region.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Aromatic (C-Ar) | 108 - 145 |
| N-C H₂ (Alkyl) | 40 - 45 |
| Alkyl Chain (-C H₂-) | 20 - 35 |
| Methyl (-C H₃) | 10 - 15 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
Although a specific spectrum for this compound is not detailed in the provided search results, data from related compounds like 3,6-diacetyl-9-octylcarbazole and general spectroscopic principles allow for the prediction of its major peaks. beilstein-journals.org The most prominent feature would be a strong absorption from the carbonyl (C=O) group of the acetyl substituent. Other significant absorptions include C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, as well as C=C stretching within the aromatic rings and C-N stretching.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 2965 - 2850 | Medium-Strong | Aliphatic C-H Stretch |
| ~1680 | Strong | Ketone C=O Stretch |
| 1600 - 1450 | Medium-Weak | Aromatic C=C Stretch |
| ~1360 | Medium | C-H Bend (Methyl) |
| ~1240 | Medium | C-N Stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. For this compound, the molecular formula is C₁₈H₁₉NO, corresponding to a molecular weight of approximately 265.15 g/mol .
Electron Ionization (EI) mass spectrometry reveals a distinct fragmentation pattern. The molecular ion peak [M]⁺ is observed, and subsequent fragmentation typically involves the loss of the alkyl and acetyl substituents. The most significant fragmentation pathways include the loss of a methyl radical from the acetyl group, the loss of the entire acetyl group, and the cleavage of the butyl chain.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assigned Fragment |
| 265 | 83.1 | [M]⁺ (Molecular Ion) |
| 250 | 46.5 | [M - CH₃]⁺ |
| 222 | 100.0 | [M - COCH₃]⁺ (Base Peak) |
| 180 | 14.8 | [M - C₄H₉]⁺ |
| 179 | 42.3 | [M - C₄H₁₀]⁺ |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. The spectrum is dictated by the molecule's chromophores—in this case, the extended π-system of the carbazole ring, which is further influenced by the acetyl group.
Carbazole derivatives are known to be strong absorbers in the ultraviolet region. srce.hr The UV-Vis spectrum of this compound is expected to display intense absorption bands below 350 nm, which are attributable to spin-allowed π → π* transitions within the conjugated carbazole system. scut.edu.cn The presence of the carbonyl group in the acetyl substituent also introduces a weaker n → π* transition, which typically appears at a longer wavelength, separate from the more intense π → π* bands. The conjugation of the acetyl group with the carbazole ring can lead to a red-shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted carbazole.
Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization
Luminescence spectroscopy provides insights into the excited state properties of a molecule after it absorbs light. Carbazole-based materials are widely recognized for their photoluminescent properties, often exhibiting strong fluorescence. srce.hr
Fluorescence: Following excitation, this compound is expected to exhibit fluorescence, typically in the blue region of the spectrum, which is characteristic of many carbazole derivatives. srce.hr The acetyl group, being electron-withdrawing, can modulate the energy of the excited state and thus influence the emission wavelength and fluorescence quantum yield. The specific emission maximum and intensity would depend on solvent polarity.
Phosphorescence: Phosphorescence is emission from a triplet excited state (T₁) to the singlet ground state (S₀). This phenomenon is often observed in carbazole derivatives, particularly at low temperatures (77 K) where non-radiative decay pathways are minimized. sci-hub.stkyushu-u.ac.jp The energy of the triplet state is a crucial parameter for applications in areas like phosphorescent organic light-emitting diodes (OLEDs). sci-hub.stkyushu-u.ac.jp While specific phosphorescence data for this compound is not detailed in the provided results, its triplet energy can be estimated from the onset of the phosphorescence spectrum recorded under appropriate conditions. sci-hub.st
X-ray Crystallography for Solid-State Structure Determination
For a related dibutylbicarbazole, the crystal system was determined to be monoclinic. nih.gov The study confirmed the sp² hybridization of the nitrogen atom and the planarity of the carbazole rings. nih.gov It is expected that this compound would also exhibit a largely planar carbazole core with the butyl and acetyl groups extending from this plane. The precise torsion angles between the carbazole ring and the acetyl group would be a key structural feature determined by this method.
Table 4: Representative Crystallographic Data for a Related Carbazole Derivative (9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole) nih.gov
| Parameter | Value |
| Chemical Formula | C₃₂H₃₂N₂ |
| Crystal System | Monoclinic |
| a (Å) | 5.6184 (4) |
| b (Å) | 11.0946 (7) |
| c (Å) | 19.4673 (13) |
| β (°) | 95.982 (1) |
| Volume (ų) | 1206.86 (14) |
| Z | 2 |
Reactivity Studies and Mechanistic Investigations of 3 Acetyl 9 Butylcarbazole Derivatives
Electrochemical Oxidation Behavior and Radical Cation Formation
The electrochemical properties of carbazole (B46965) and its derivatives are of significant interest due to their application in conducting polymers and organic electronics. The oxidation of the carbazole nucleus leads to the formation of a radical cation, a highly reactive intermediate that dictates the subsequent chemical pathways, such as dimerization and polymerization.
Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of carbazole derivatives. iieta.orgdergipark.org.tr This method provides crucial information about the oxidation potentials, which correspond to the energy required to remove an electron from the molecule, forming a radical cation. The oxidation of the carbazole moiety is typically observed as a single reversible or quasi-reversible oxidative peak in the cyclic voltammogram. iieta.org For the parent 9H-carbazole, this oxidation peak appears at approximately +1.06 V versus a Saturated Calomel Electrode (SCE). researchgate.net
The potential at which oxidation occurs is highly sensitive to the nature of the substituents on the carbazole ring. N-alkylation, such as the butyl group in 3-acetyl-9-butylcarbazole, generally leads to a slight decrease in the oxidation potential compared to the unsubstituted carbazole. For instance, N-substituted carbazoles typically exhibit an oxidation peak between +1.0 and +1.1 V/SCE. researchgate.net Conversely, the presence of an electron-withdrawing group, such as the acetyl group at the 3-position, is expected to increase the oxidation potential, making the molecule more difficult to oxidize. This is due to the acetyl group's ability to decrease the electron density on the carbazole ring system.
A comparative look at various carbazole derivatives illustrates these substituent effects on their first oxidation potentials.
| Compound | First Oxidation Potential (Eox) | Reference Electrode | Notes |
|---|---|---|---|
| 9H-Carbazole | +1.06 V | SCE | Parent compound. researchgate.net |
| 9-Methyl-9H-carbazole | ~+1.0 to +1.1 V | SCE | N-alkylation shows similar potential to parent. researchgate.net |
| 9-Benzyl-9H-carbazole | ~+1.0 to +1.1 V | SCE | N-alkylation shows similar potential to parent. researchgate.net |
| 3-Ethylcarbazole | Not specified | Not specified | Oxidation leads to very fast dimerization. researchgate.net |
| Iridium(III) Complex with 1-(9-butyl-9H-carbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione ligand | 5.21 eV (HOMO) | Ag/AgCl (calibrated with Ferrocene) | HOMO level determined from onset oxidation potential; represents a complex, not the ligand alone. scut.edu.cn |
Upon electrochemical oxidation, the initially formed carbazole radical cation is highly reactive. acs.orgresearchgate.net This reactivity drives subsequent dimerization and polymerization reactions, leading to the formation of conductive polycarbazole films on the electrode surface. researchgate.netmdpi.com The mechanism of this process has been a subject of investigation, with modern studies supporting a pathway where a carbazole radical cation reacts with a neutral carbazole molecule. acs.orgnih.govacs.org This mechanism is favored over the previously proposed coupling of two radical cations. researchgate.netacs.org
The coupling predominantly occurs at the C-3 and C-6 positions of the carbazole ring, which are the sites of highest spin density in the radical cation. mdpi.comresearchgate.net This leads to the formation of 3,3'-, 3,6'-, or 6,6'-bicarbazole linkages, which extend into oligomeric and polymeric chains. In the case of this compound, the N-9 position is blocked by the butyl group, preventing any N-N coupling and enhancing the stability of the resulting polymer. The C-3 position is occupied by the acetyl group, which blocks this site from direct coupling. Therefore, polymerization would be expected to proceed through coupling at the C-6 position and potentially the C-1 or C-8 positions, although the latter are generally less reactive. mdpi.com This directed polymerization can influence the final structure and properties of the resulting polymer film.
Substituents play a critical role in modulating the electrochemical reactivity of the carbazole core and the stability of the resulting radical cation. acs.org The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—is a key factor.
Electron-Withdrawing Groups (EWGs): The acetyl group at the C-3 position of this compound is a moderate electron-withdrawing group. EWGs increase the oxidation potential, making the carbazole nucleus harder to oxidize. They also tend to destabilize the resulting radical cation by pulling electron density away from the positively charged ring system. acs.org
Electron-Donating Groups (EDGs): The butyl group at the N-9 position is a weak electron-donating alkyl group. EDGs generally lower the oxidation potential, making the molecule easier to oxidize. They also help to stabilize the radical cation by donating electron density to the ring. Furthermore, the butyl group enhances the solubility of both the monomer and the resulting polymer in organic solvents. researchgate.net
The interplay of these two groups in this compound results in a unique electrochemical profile. The electron-withdrawing acetyl group will dominate the electronic properties, leading to a higher oxidation potential compared to N-butylcarbazole, while the butyl group ensures good processability. The stability of the radical cation will be influenced by this push-pull electronic structure, affecting the kinetics and regularity of the subsequent polymerization process.
Cross-Coupling Reactions Involving this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the C-C and C-N bond formation, enabling extensive functionalization of the carbazole scaffold. These methods are crucial for building complex molecules for materials science and pharmaceutical applications.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is one of the most versatile methods for forming C-C bonds. nih.govtcichemicals.com This reaction is widely used to introduce aryl or vinyl substituents onto the carbazole core. For derivatives of this compound, the acetyl group itself is not a leaving group. Therefore, a precursor such as 3-bromo-9-butylcarbazole would first undergo Suzuki-Miyaura coupling, followed by Friedel-Crafts acylation to install the acetyl group, or a 3-bromo-6-acetyl-9-butylcarbazole could be used to further functionalize the molecule.
The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, along with a phosphine ligand and a base. The choice of ligand is critical for achieving high yields, especially with potentially challenging substrates. nih.govclockss.org
Below are representative examples of Suzuki-Miyaura reactions performed on carbazole derivatives, illustrating the typical conditions and outcomes.
| Carbazole Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 3-Bromo-9-ethylcarbazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, Reflux | 9-Ethyl-3-phenylcarbazole | High |
| 3-Chloroindazole (unprotected) | 3-Fluorophenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Dioxane/H₂O, 100 °C | 3-(3-Fluorophenyl)indazole | Modest |
| 2-Bromonitrobenzene | 3-(Methoxycarbonyl)phenylboronic acid pinacol ester | Pd(PPh₃)₃, K₂CO₃ | Toluene, Reflux | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 85% derpharmachemica.com |
| Aryl Chloride | Arylboronic acid | Pd/P(t-Bu)₃, KF | Dioxane, 80 °C | Biaryl product | Good to Excellent nih.gov |
Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed couplings are instrumental in the synthesis and functionalization of carbazole derivatives.
Ullmann Coupling: This reaction is traditionally a copper-catalyzed process for forming diaryl ethers or diarylamines, but palladium-catalyzed versions have been developed for C-N bond formation. researchgate.netnih.gov It can be used to synthesize N-aryl carbazoles or to construct the carbazole ring itself from appropriate precursors. researchgate.netnih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C(sp)-C(sp²) bond. mdpi.org It is a powerful method for introducing acetylenic units onto the carbazole framework, which can serve as building blocks for conjugated materials. The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. mdpi.org
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. It can be used to vinylate the carbazole core.
Buchwald-Hartwig Amination: A highly efficient palladium-catalyzed method for forming C-N bonds between aryl halides and amines. rsc.org This is particularly useful for synthesizing complex carbazole derivatives bearing amino groups or for constructing the carbazole heterocycle itself. The choice of phosphine ligand, such as RuPhos or BrettPhos, is crucial for achieving high reactivity and broad substrate scope. rsc.org
These diverse palladium-catalyzed reactions provide a comprehensive toolkit for the synthetic chemist to modify and elaborate the this compound scaffold, enabling the creation of novel compounds with tailored electronic and physical properties.
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of carbazole derivatives is of significant interest due to their widespread use in organic optoelectronic materials. mdpi.comresearchgate.net Studies on carbazole and its substituted analogues provide insights into the excited-state dynamics that govern their functionality in devices like organic light-emitting diodes (OLEDs). researchgate.netmdpi.com
Upon photoexcitation in the deep-UV range, carbazole derivatives typically exhibit a (sub-)picosecond lifetime for the initially prepared higher singlet state (Sx), which rapidly decays to the first excited singlet state (S1) through internal conversion. mdpi.comresearchgate.net The S1 state of carbazole compounds displays characteristic absorption peaks and has a lifetime that is generally in the range of 13–15 nanoseconds, showing weak dependence on the solvent. mdpi.comresearchgate.net Vibrational energy transfer from the "hot" S1 state to surrounding solvent molecules occurs on a timescale of 8–20 picoseconds. mdpi.comresearchgate.net
From the S1 state, the molecule can undergo intersystem crossing (ISC) to populate the first triplet state (T1). The quantum yield for this process is typically in the range of 51–56%. The T1 state has a much longer lifetime, often in the microsecond regime. mdpi.comresearchgate.net Both the S1 and T1 states are susceptible to quenching by molecular oxygen in solution. mdpi.comresearchgate.net
In thin films, the excited-state relaxation of carbazole derivatives is more complex due to intermolecular interactions. mdpi.comresearchgate.net At high exciton densities, bimolecular processes like singlet-singlet annihilation (SSA) can become the dominant decay pathway, competing with fluorescence. mdpi.comresearchgate.net This SSA process leads to the formation of highly vibrationally excited molecules in the electronic ground state. mdpi.comresearchgate.net
The introduction of substituents, such as the acetyl and butyl groups in this compound, can influence the photophysical properties. For instance, tert-butyl substituents have been observed to cause a small increase in the Stokes shift. mdpi.comresearchgate.net The acetyl group, being an electron-withdrawing group, is expected to modulate the electronic properties of the carbazole core, which in turn would affect the energies and lifetimes of the excited states.
Table 1: Summary of Excited State Dynamics for Carbazole Derivatives
| Parameter | Carbazole in Solution | 3,6-di-tert-butylcarbazole in Solution | Carbazole in Thin Film |
|---|---|---|---|
| Sx Lifetime | (Sub-)picosecond | (Sub-)picosecond | Ultrafast (<100 fs) |
| S1 Lifetime | 13–15 ns | 13–15 ns | 3.14 ns (low exciton density) |
| T1 Lifetime | Few microseconds | Few microseconds | Not specified |
| Intersystem Crossing (S1 → T1) Quantum Yield | 51–56% | 51–56% | Not specified |
| S1-S1 Annihilation Rate Constant | Not applicable | Not applicable | 1–2 × 10−8 cm3 s−1 (high exciton density) |
Ligand Design and Coordination Chemistry with Transition Metals
The carbazole framework serves as a versatile scaffold for the design of ligands in coordination chemistry. nih.gov The ability to functionalize the carbazole core at various positions allows for the fine-tuning of steric and electronic properties of the resulting ligands and their metal complexes. nih.gov
Carbazole-based Pincer Ligands and their Metal Complexes
A significant area of research has been the development of carbazole-based pincer ligands. nih.govacs.org These are tridentate ligands that bind to a metal center in a meridional fashion, typically through a central carbazolide nitrogen and two flanking donor arms. nih.govacs.org The rigid carbazole backbone imparts stability to the resulting metallacycles. nih.gov
The synthesis of these pincer ligands often involves the modification of the carbazole skeleton, for example, at the 1,8- or 3,6-positions, to introduce the desired donor groups such as phosphines, imines, or other coordinating moieties. nih.govnih.govacs.org The N-substituent, in this case, the butyl group in this compound, can also influence the ligand's properties.
The coordination of these pincer ligands to transition metals like palladium, rhodium, and iridium has been extensively studied. nih.govnih.govacs.org X-ray diffraction studies of such complexes often reveal a square planar or distorted square planar geometry around the metal center. nih.govacs.org The electronic properties of the carbazole ligand, influenced by substituents like the acetyl group, can impact the redox behavior of the metal complex. For instance, cyclic voltammetry of a palladium complex with a carbazolyl/bis(imine) pincer ligand showed a quasi-reversible oxidation that was proposed to be ligand-based. nih.govacs.org
Catalytic Activity in Organic Transformations
Metal complexes featuring carbazole-based ligands have shown promise as catalysts in a variety of organic transformations. researchgate.netresearchgate.netdergipark.org.tr The modular nature of these ligands allows for the tuning of their catalytic activity by modifying the carbazole backbone and the coordinating side arms. nih.gov The electronic nature of substituents on the carbazole ring can significantly influence the catalytic performance. For instance, the introduction of electron-withdrawing groups can enhance the catalytic activity in certain reactions. researchgate.netresearchgate.net
Carbazole-based metal complexes have been investigated as catalysts in:
Oxidation Reactions: Copper, cobalt, and nickel complexes of carbazole-derived Schiff base ligands have been shown to catalyze the oxidation of styrene and cyclohexene. Manganese complexes of similar ligands also demonstrated high catalytic activity in alkene oxidations. dergipark.org.tr
C-H Functionalization: Palladium-catalyzed mono-acylation of carbazoles has been developed, showcasing the potential for selective C-H bond activation. nih.gov
Hydrogenation and Dehydrogenation: N-alkylcarbazoles are considered promising materials for chemical hydrogen storage. mdpi.commdpi.comrsc.org The catalytic hydrogenation and dehydrogenation of these compounds are crucial steps in this technology, with ruthenium and palladium catalysts often employed. mdpi.commdpi.com
Nitrogen Fixation: Iron complexes with anionic carbazole-based PNP-type pincer ligands have been designed and investigated as catalysts for nitrogen fixation. rsc.orgresearchgate.net
While specific catalytic applications of this compound complexes are not extensively documented, the presence of the electron-withdrawing acetyl group suggests that its metal complexes could exhibit interesting catalytic properties, particularly in oxidative reactions.
Table 2: Examples of Catalytic Activity of Carbazole-Based Metal Complexes
| Catalyst Type | Organic Transformation | Substrate | Product | Reference |
|---|---|---|---|---|
| Carbazole-derived Azo-Schiff base Cu(II) complex | Oxidation | Styrene | Styrene oxide, Benzaldehyde, Benzoic acid | |
| Carbazole-derived Azo-Schiff base Cu(II) complex | Oxidation | Cyclohexene | Cyclohexene oxide, 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | |
| Carbazole-derived Schiff base Mn(II) complex | Oxidation | Styrene | Styrene oxide | dergipark.org.tr |
| Carbazole-derived Schiff base Mn(II) complex | Oxidation | Cyclohexene | Cyclohexene oxide | dergipark.org.tr |
| Palladium acetate (B1210297) with N-Hydroxyphthalimide | C-H Mono-acylation | 9-(pyridin-2-yl)-9H-carbazole | Phenyl(9-(pyridin-2-yl)-9H-carbazol-1-yl)methanone | nih.gov |
| Ruthenium on alumina | Hydrogenation | N-alkyl-bis(carbazoles) | Dodecahydro-N-alkylcarbazoles | mdpi.com |
| Palladium on alumina | Dehydrogenation | Dodecahydro-N-alkylcarbazoles | N-alkyl-bis(carbazoles) | mdpi.com |
Density Functional Theory (DFT) Calculations for Ground State Properties
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
A key aspect of DFT analysis involves the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally implies higher reactivity and is often associated with molecules that are more easily excited. In the context of materials science, the HOMO and LUMO energy levels are crucial for predicting charge injection and transport capabilities. For a typical carbazole derivative, the HOMO is often localized on the electron-rich carbazole moiety, while the LUMO's location depends on the nature of any acceptor groups attached.
Geometry Optimization and Conformational Analysis
DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as those in the butyl chain, to identify the global energy minimum and understand the molecule's flexibility.
Applications in Materials Science and Optoelectronics
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence
In the context of OLEDs, carbazole (B46965) derivatives, including 3-Acetyl-9-butylcarbazole, primarily function as electron-donating and hole-transporting materials. The nitrogen atom in the carbazole ring possesses a lone pair of electrons, which imparts strong electron-donating characteristics. This property is fundamental to the formation of charge-transfer complexes and for facilitating the transport of positive charge carriers (holes) within the device.
Carbazole-based systems are often paired with electron-accepting materials to create donor-acceptor (D-A) architectures. For instance, carbazole fragments can be combined with pyridine moieties, which act as acceptors, to facilitate electron transmission nih.gov. This D-A structure is crucial for managing charge injection, transport, and recombination within the emissive layer of an OLED. The design of new electroactive compounds often involves incorporating electron-donating carbazolyl groups and electron-accepting pyridinyl fragments to create potential host materials for phosphorescent emitters nih.gov. In such systems, the carbazole units serve as the donor portion, enhancing hole transport, while the acceptor units manage electron transport. This strategic combination helps to confine charge carriers within the emitting layer, leading to more efficient electroluminescence.
The performance of carbazole derivatives as charge transport materials is also influenced by the substituents attached to the carbazole core. Alkyl chains, such as the butyl group in this compound, are often introduced to improve the material's solubility and film-forming properties, which are critical for solution-based processing of OLEDs nih.gov.
| Role | Function | Key Properties |
| Electron Donor | Donates electrons in donor-acceptor systems. | Lone pair on nitrogen atom; high HOMO level. |
| Hole Transport Material | Facilitates the movement of positive charges (holes). | Good orbital overlap between adjacent molecules. |
| Host Material | Forms a matrix for phosphorescent or fluorescent guest emitters. | High triplet energy to confine excitons on the guest. |
Carbazole derivatives are widely used as host materials for phosphorescent emitters in OLEDs due to their high triplet energy levels (typically >2.7 eV). This high triplet energy is essential for preventing reverse energy transfer from the phosphorescent guest to the host, thereby maximizing the phosphorescence quantum yield. The triplet energy of carbazole-based hosts, such as 9-alkyl-3-[N-(9-alkylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazoles, can reach values around 2.77 eV to 2.84 eV, making them suitable for hosting green and blue phosphorescent emitters nih.gov.
Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor, are pivotal in the operation of some high-efficiency OLEDs. Carbazole derivatives are excellent electron donors for forming exciplexes with various electron-accepting materials. These exciplexes can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of non-emissive triplet excitons and their conversion into light-emitting singlet excitons, thus enabling internal quantum efficiencies of up to 100%.
The formation of an exciplex typically results in a broad, featureless, and red-shifted emission spectrum compared to the fluorescence of the individual donor or acceptor molecules researchgate.net. For instance, exciplexes formed between carbazole derivatives and benzoyl-1H-1,2,3-triazole-based acceptors exhibit bluish-green TADF due to a small singlet-triplet energy splitting (ΔEST) of 0.07–0.13 eV nih.govscienceopen.com. This small energy gap facilitates efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state.
In devices, these exciplex-forming systems can be used as the primary emitting layer or as a host for other emitters. For example, a derivative of ortho-substituted carbazole and benzoyl-1H-1,2,3-triazole, which showed the most efficient exciplex-type TADF, was successfully used as a host in solution-processed white OLEDs (WOLEDs) nih.govscienceopen.comacs.org.
| Feature | Description | Reference |
| Mechanism | Formation of an excited-state complex between an electron donor (e.g., carbazole derivative) and an electron acceptor. | researchgate.net |
| Emission | Typically broad, featureless, and red-shifted compared to individual molecules. | researchgate.net |
| Key Application | Enables Thermally Activated Delayed Fluorescence (TADF) for high-efficiency OLEDs. | nih.govscienceopen.com |
| Energy Splitting (ΔEST) | Small singlet-triplet splitting (e.g., 0.07-0.13 eV) allows for efficient reverse intersystem crossing (RISC). | nih.govscienceopen.com |
Developing stable and efficient deep-blue emitters is a critical challenge in OLED technology for displays and lighting. Carbazole derivatives are promising candidates for blue emitters due to their wide bandgap and high photoluminescence efficiency. One strategy involves creating molecules that combine carbazole units with other aromatic moieties like anthracene. For example, materials such as 3,6-di(anthracen-9-yl)-9-phenyl-9H-carbazole (P-DAC) have been synthesized and used in undoped OLEDs to achieve near deep-blue emission with CIE coordinates of (0.16, 0.13) encyclopedia.pub.
Another approach is to design molecules with a twisted donor-acceptor (D-A) configuration to minimize intermolecular interactions and achieve high quantum yields. For instance, a blue dye incorporating triphenylamine (donor), benzonitrile (acceptor), and a fluorene bridge showed a high external quantum efficiency (EQE) of 7.7% with deep-blue emission (CIE coordinates of 0.15, 0.07) in a non-doped device encyclopedia.pub. The twisted structure helps to prevent aggregation-caused quenching, a common issue with planar aromatic molecules.
Furthermore, carbazole-based host materials with high triplet energy are essential for efficient blue phosphorescent OLEDs. A host material based on a thioxanthene dioxide core linked to two 9-phenyl-9H-carbazol-3-yl units demonstrated a high triplet energy of 3.05 eV, enabling an efficient blue phosphorescent device encyclopedia.pub.
Organic Photovoltaics (OPVs) and Charge Separation Enhancement
In the realm of organic photovoltaics, the efficiency of converting light into electricity hinges on several key processes: light absorption, exciton diffusion, exciton dissociation (charge separation) at a donor-acceptor interface, and charge transport to the electrodes. Carbazole-based materials, with their strong electron-donating nature, are explored as donor materials in OPV active layers.
The development of non-fullerene acceptors (NFAs) has significantly advanced OPV performance, with power conversion efficiencies (PCEs) now exceeding 19% nih.gov. A critical factor in this success is the optimization of the energy landscape at the donor-acceptor interface to ensure efficient charge separation while minimizing energy loss. The driving force for exciton dissociation needs to be sufficient to overcome the exciton binding energy, but an excessive driving force can lead to a lower open-circuit voltage (Voc) and reduced device efficiency nih.gov.
Recent studies have shown that highly efficient charge separation can occur even with a near-zero driving force in some NFA-based systems nih.gov. This is partly attributed to the intrinsic properties of the acceptor materials themselves, where charge transfer and dissociation can occur even within a neat acceptor film without a donor layer nih.gov. The design of donor materials like this compound can be tailored to match the energy levels of these advanced NFAs, creating a complementary absorption profile and an optimized interface for charge generation. Efficient charge separation is facilitated by creating a bulk heterojunction (BHJ) morphology with a large interfacial area between the donor and acceptor domains, which allows excitons to reach an interface and dissociate before they decay researchgate.netmdpi.com.
Photoconductive Materials and Charge Transport Mechanisms
The inherent hole-transporting capability of the carbazole moiety makes its derivatives, including this compound, suitable for use as photoconductive materials. Photoconductivity arises when light absorption creates mobile charge carriers (electrons and holes), leading to an increase in electrical conductivity. In carbazole-based materials, the primary mechanism involves the generation of excitons upon photoexcitation, followed by their dissociation into charge carriers.
Polymer Synthesis and Polycarbazole Film Formation
Electrochemical Polymerization Studies
Electrochemical polymerization is a primary method for synthesizing conductive polymer films directly onto an electrode surface. For carbazole derivatives, this process typically involves the oxidative coupling between monomer units. The polymerization of this compound can be initiated electrochemically, where the monomer is oxidized to form radical cations. These reactive species then couple, typically at the 3- and 6-positions, which are the most electron-rich sites on the carbazole ring, to form dimer, oligomer, and eventually, polymer chains that deposit onto the electrode as a thin film. researchgate.net
Studies on various 3- and 9-substituted carbazoles have shown that the nature of the substituents dramatically affects the electrochemical behavior. researchgate.net The oxidation potential of the monomer is a critical parameter. An electron-withdrawing group, such as the acetyl group at the 3-position, is expected to increase the oxidation potential of the this compound monomer compared to unsubstituted carbazole. This is because the acetyl group reduces the electron density of the aromatic system, making it more difficult to remove an electron.
The general mechanism for the electropolymerization of carbazole derivatives proceeds as follows:
Oxidation: The monomer (M) is oxidized at the electrode surface to form a radical cation (M•+).
Coupling: Two radical cations couple to form a dicationic dimer.
Deprotonation: The dimer expels two protons to form a neutral dimer.
Chain Growth: The dimer can be re-oxidized and couple with other radical cations, leading to the growth of the polymer chain.
The process results in the formation of a poly(this compound) film on the electrode. The electrochemical and spectroelectrochemical properties of such films, including their redox activity and electrochromic behavior, are of significant interest. For instance, polycarbazole films are known to exhibit distinct color changes upon switching between their neutral and oxidized states. rsc.orgmdpi.com A film of poly(3-(9H-carbazol-9-yl)propanenitrile), a related substituted carbazole, was observed to be green in its oxidized state and highly transparent in its neutral state. researchgate.net
Steric Effects on Polymerization and Film Properties
The substituents on the carbazole monomer exert significant steric influence on both the polymerization process and the properties of the resulting polymer film. researchgate.net In this compound, the butyl group at the 9-position and the acetyl group at the 3-position play important roles.
The n-butyl group at the nitrogen atom (9-position) serves several functions. Primarily, it enhances the solubility of both the monomer in organic solvents used for electropolymerization and the resulting polymer. nbinno.com This improved solubility is crucial for processing and forming uniform, high-quality films. In contrast, unsubstituted polycarbazole is often insoluble and difficult to process. The flexible alkyl chain can also disrupt intermolecular packing, which can influence the morphology and mechanical properties of the polymer film. For example, studies on carbazole copolymers have shown that incorporating flexible side chains can significantly lower the stiffness of the resulting films, making them less prone to cracking. mdpi.com
The combination of these substituents is expected to yield a poly(this compound) film with distinct morphological and physical properties. The presence of bulky side groups like tert-butyl groups in other carbazole systems has been shown to result in smoother, more amorphous films, which is beneficial for applications in organic electronic devices. nbinno.com
Dye-Sensitized Solar Cells (DSSCs)
Carbazole derivatives are widely explored as components in dye-sensitized solar cells (DSSCs) due to their excellent hole-transporting properties and tunable electronic structure. mdpi.com In a typical DSSC, a dye molecule (sensitizer) absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, usually titanium dioxide (TiO₂). The carbazole moiety often serves as the core of the electron-donor part of a D-π-A (Donor-π bridge-Acceptor) organic dye. researchgate.net
For this compound to function as a sensitizer in a DSSC, it would typically be further modified to include a π-conjugated bridge and an acceptor/anchoring group (like cyanoacrylic acid) that can bind to the TiO₂ surface. epa.gov However, the inherent properties of the this compound structure itself provide insight into its potential role.
Donor Unit: The carbazole core is an effective electron donor. The butyl group at the 9-position helps improve the dye's solubility and can prevent dye aggregation on the semiconductor surface, which is a common cause of efficiency loss. epa.gov
Electronic Tuning: The acetyl group at the 3-position is an electron-withdrawing group. In a D-π-A dye structure, placing such a group on the donor moiety can influence the electronic energy levels (HOMO/LUMO) of the dye. This tuning is critical for ensuring efficient electron injection from the dye's excited state into the semiconductor's conduction band and for optimizing the dye's light-harvesting capabilities. jnsam.com
Theoretical studies using Density Functional Theory (DFT) on various carbazole-based dyes have shown that substitutions on the carbazole ring are a powerful tool for modulating their optical and electronic properties to enhance DSSC performance. jnsam.comresearchgate.net Key parameters influenced by the molecular structure include the light-harvesting efficiency (LHE), the open-circuit voltage (Voc), and the short-circuit current density (Jsc). While specific performance data for a dye based on this compound is not available, the principles of molecular design suggest its potential as a building block for efficient, metal-free organic sensitizers.
Development of Advanced Functional Materials
The unique combination of conductivity, thermal stability, and tunable optoelectronic properties makes carbazole derivatives like this compound valuable building blocks for a wide range of advanced functional materials. mdpi.com The ability to form stable, high-quality polymer films via electropolymerization opens up applications in various organic electronic devices. nbinno.com
Poly(this compound) films are expected to be electroactive and could find use in:
Electrochromic Devices: As the polymer can be reversibly oxidized and reduced, it would likely exhibit electrochromism, changing color in response to an applied voltage. This property is the basis for smart windows, displays, and rearview mirrors. rsc.orgmdpi.com
Organic Light-Emitting Diodes (OLEDs): Carbazole-based polymers are frequently used as host materials in the emissive layer of OLEDs due to their high triplet energy and good hole-transport capabilities. mdpi.com The substituents on this compound could be tuned to optimize charge injection and transport balance within a device.
Organic Photovoltaics (OPVs): In addition to DSSCs, carbazole derivatives are used in bulk heterojunction solar cells, typically acting as the electron-donor material mixed with a fullerene-based acceptor. nbinno.com The solubility and film-forming properties imparted by the butyl group would be advantageous for creating the uniform active-layer morphology required for efficient device operation.
The table below summarizes the key functional groups of this compound and their expected influence on material properties for advanced applications.
| Functional Group | Position | Expected Influence on Material Properties | Potential Applications |
| Carbazole Core | - | Provides core structure with high thermal stability and hole-transporting characteristics. | Organic Electronics, OLEDs, OPVs |
| Acetyl Group | 3 | Electron-withdrawing nature modifies electronic energy levels (HOMO/LUMO); increases oxidation potential. | Tuning of optoelectronic properties for specific device requirements. |
| n-Butyl Group | 9 | Increases solubility of monomer and polymer; improves film-forming properties; can disrupt packing to create amorphous films. | Enhanced processability for solution-based device fabrication. |
The strategic functionalization of the carbazole core, as seen in this compound, is a cornerstone of modern materials science, enabling the precise design of molecules and polymers for next-generation electronic and optoelectronic technologies. nbinno.commdpi.com
Future Research Directions and Emerging Paradigms for Acetylbutylcarbazole Systems
Exploration of Novel Synthetic Pathways
The synthesis of 3-acetyl-9-butylcarbazole and its derivatives has traditionally relied on well-established methods, but the future of its production and modification lies in the development of more efficient, sustainable, and versatile synthetic strategies.
A conventional and widely used method for synthesizing acetylated carbazoles is the Friedel-Crafts acylation. This reaction typically involves treating an N-alkylated carbazole (B46965), such as 9-butylcarbazole, with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net While effective, this method often requires stoichiometric amounts of the catalyst and can present challenges related to regioselectivity and catalyst disposal.
Emerging research is focused on overcoming the limitations of these traditional methods. Novel synthetic paradigms are moving towards catalytic cycles that are more atom-economical and environmentally benign. Modern approaches to constructing the carbazole nucleus itself include hydroarylation, C-H activation, annulation, and various cyclization reactions mediated by transition metal catalysts. These advanced techniques offer pathways to functionalized carbazoles that can then be further modified. For instance, palladium-catalyzed intramolecular C-H activation represents a powerful and mild approach for building the core carbazole structure.
The future exploration of synthetic pathways for this compound will likely focus on direct C-H functionalization of the pre-formed 9-butylcarbazole core. This would bypass the harsher conditions of classical electrophilic substitution and allow for the introduction of the acetyl group with greater precision and efficiency. Furthermore, green chemistry principles, such as the use of solvent-free reactions or recyclable catalysts, are expected to play a significant role in the development of next-generation synthetic routes.
Table 1: Comparison of Synthetic Approaches for Functionalized Carbazoles
| Method | Typical Reagents | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| Traditional (Friedel-Crafts Acylation) | N-alkylcarbazole, Acetyl Chloride, AlCl₃ | Well-established, readily available reagents. | Requires stoichiometric Lewis acid, potential for side products, environmental concerns. |
| Modern (e.g., C-H Activation) | Carbazole precursor, Metal Catalyst (e.g., Palladium) | High atom economy, mild reaction conditions, high regioselectivity. | Catalyst cost and sensitivity, may require specialized ligands. |
| Modern (Annulation/Cyclization) | Substituted anilines/indoles, alkynes | Access to complex and diverse carbazole cores. | Multi-step sequences, potential for lower overall yields. |
Advanced Material Architectures and Device Engineering
The inherent electronic properties of the carbazole moiety, such as its hole-transporting capability and high thermal stability, make it an ideal building block for organic electronics. mdpi.comnbinno.com The functional groups on this compound allow for precise tuning of its optoelectronic characteristics, opening avenues for its use in advanced material architectures and next-generation electronic devices.
Carbazole derivatives are versatile compounds widely employed in Organic Light-Emitting Diodes (OLEDs), organic solar cells, and organic field-effect transistors. mdpi.comnbinno.com They can function as host materials for phosphorescent emitters, hole-transporting materials (HTMs), or as luminescent emitters themselves. mdpi.commdpi.com The butyl group on this compound enhances solubility and improves film-forming properties, which are critical for the fabrication of high-performance devices. nbinno.com The acetyl group, being electron-withdrawing, can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, impacting charge injection/transport balances and the emission color in OLEDs.
Future research in this area will focus on incorporating this compound into more complex molecular and macromolecular architectures. This includes:
Dendrimers and Polymers: Using the acetyl group as a reactive site to build larger, well-defined structures like dendrimers or to polymerize the molecule. Poly(N-vinylcarbazole) (PVK) is a well-known electroactive polymer, and new polymers based on functionalized carbazoles could offer superior performance. mdpi.commdpi.com
Thermally Activated Delayed Fluorescence (TADF) Emitters: Designing molecules based on the this compound framework that exhibit TADF, a mechanism that allows for 100% internal quantum efficiency in OLEDs.
Perovskite Solar Cells (PSCs): Developing novel hole-transporting materials derived from this compound for use in PSCs, aiming to improve efficiency, stability, and cost-effectiveness.
Device engineering will also be crucial, focusing on optimizing the layer stack and interfaces in devices that incorporate these new materials to maximize performance metrics like efficiency, brightness, and operational lifetime. nbinno.com
Table 2: Roles of Carbazole Derivatives in Organic Electronic Devices
| Device Type | Function of Carbazole Material | Desired Properties |
|---|---|---|
| OLEDs | Host, Hole-Transport Layer (HTL), Emitter | High triplet energy (for hosts), good hole mobility, high photoluminescence quantum yield. mdpi.commdpi.com |
| Organic Solar Cells | Donor, Hole-Transport Layer (HTL) | Broad absorption spectrum, appropriate energy level alignment, good charge transport. nbinno.com |
| Perovskite Solar Cells | Hole-Transport Layer (HTL) | High hole mobility, good energy level alignment with perovskite, chemical stability. |
| Organic Field-Effect Transistors | Active Semiconductor Layer | High charge carrier mobility, good film-forming properties. nbinno.com |
Interdisciplinary Research with Other Fields
Beyond materials science, the carbazole nucleus is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities. echemcom.comnih.gov The unique substitution pattern of this compound makes it an attractive scaffold for interdisciplinary research, particularly in the development of new therapeutic agents and biological probes.
Carbazole-containing compounds have been reported to possess antimicrobial, antitumor, antioxidant, anti-inflammatory, and neuroprotective properties. echemcom.comnih.gov The acetyl group can serve as a synthetic handle for creating more complex molecules, such as hydrazones, chalcones, or other heterocyclic systems, which can enhance or modulate biological activity. For example, research has shown that N-substituted carbazole derivatives can exhibit potent antibacterial and antifungal activities. nih.gov Furthermore, some N-acetylated carbazoles have demonstrated significant antithrombotic activity. elsevierpure.com
Future interdisciplinary research could explore several exciting directions:
Drug Discovery: Synthesizing libraries of compounds derived from this compound and screening them for various biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in disease. ijrpc.com The combination of a carbazole core with other heterocyclic moieties like oxadiazole or pyrazole has yielded compounds with promising anticancer and antimicrobial activities. ijrpc.commdpi.com
Bioimaging and Sensing: Developing fluorescent probes based on the carbazole scaffold for imaging biological processes or detecting specific analytes. The inherent fluorescence of many carbazole derivatives can be modulated by their interaction with biological targets.
Agrochemicals: Investigating the potential of this compound derivatives as novel pesticides or herbicides, leveraging the known bioactivity of the carbazole skeleton.
This cross-pollination of organic synthesis, materials science, and biology will be essential to unlock the full potential of this compound and its derivatives.
Table 3: Reported Biological Activities of Carbazole Derivatives
| Biological Activity | Example of Carbazole Type | Potential Application |
|---|---|---|
| Antimicrobial | N-substituted carbazoles with triazole or imidazole moieties. nih.gov | Treatment of bacterial and fungal infections. |
| Antitumor | Pyrido[3,2-α]carbazoles, derivatives targeting DNA and topoisomerases. ijrpc.com | Cancer chemotherapy. |
| Antioxidant | Carbazole-based oxime derivatives. echemcom.com | Prevention or treatment of oxidative stress-related diseases. |
| Antithrombotic | N-Acetylated tricyclic carbazoles. elsevierpure.com | Prevention of blood clots. |
| Neuroprotective | Various N-substituted carbazoles. nih.gov | Treatment of neurodegenerative disorders. |
Q & A
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodology :
- 2D NMR (COSY, NOESY) : Assign overlapping signals by correlating proton-proton interactions .
- X-ray Crystallography : Resolve ambiguities in substitution patterns using single-crystal structures, as demonstrated for tert-butylcarbazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
